3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-[(2-methylphenyl)methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)11-20-9-8-16(19-20)14-6-7-17-18(10-14)22-12-21-17/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVULZXBTFNMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the benzodioxole and methylbenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors like cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole. Research indicates that compounds containing the benzodioxole structure exhibit enhanced activity against various bacterial strains.
Case Study:
A study investigated the antimicrobial effects of several pyrazole derivatives, including this compound, using the agar well diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in clinical settings .
Antimalarial Activity
The antimalarial potential of pyrazole derivatives has been explored extensively. The compound's structural features may enhance its efficacy against Plasmodium species.
Research Findings:
In vitro studies demonstrated that this pyrazole derivative exhibited promising antimalarial activity through mechanisms that disrupt the parasite's metabolic processes. The results were analyzed using one-way ANOVA, confirming statistical significance in its efficacy compared to control groups .
Anticonvulsant Properties
Research has also focused on the anticonvulsant properties of pyrazoles. The unique structural attributes of this compound may contribute to its effectiveness in modulating neuronal excitability.
Study Overview:
A series of experiments assessed the anticonvulsant profile of various pyrazole derivatives. The findings indicated that certain modifications to the pyrazole structure could enhance anticonvulsant activity, with specific attention given to the role of substituents like benzodioxoles in improving pharmacological outcomes .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | This compound | Agar well diffusion method | Significant inhibition against Gram-positive/negative bacteria |
| Antimalarial | This compound | In vitro assays | Effective against Plasmodium with statistical significance |
| Anticonvulsant | This compound | Animal models | Enhanced activity observed with specific structural modifications |
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, it may inhibit certain enzymes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The activity and pharmacokinetic properties of pyrazole derivatives are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Pharmacological and Mechanistic Differences
- Anle138b : The 3-bromophenyl group at position 5 enhances hydrophobic interactions with α-synuclein oligomers, making it a potent inhibitor (IC₅₀ in low micromolar range). It crosses the blood-brain barrier (BBB) and reduces neurodegeneration in transgenic PD mice .
- Compound 1 () : The 4-substituted phenyl group at position 1 shifts activity toward DPP-4 inhibition (IC₅₀ ~10–50 μM), likely due to steric and electronic effects on enzyme binding .
- Target Compound (2-Methylbenzyl) : The 2-methylbenzyl group at position 1 may improve lipophilicity and BBB penetration compared to Anle138b, but its absence of a bromophenyl group could reduce α-synuclein binding affinity .
Pharmacokinetic and Solubility Profiles
Research Findings and Clinical Relevance
- Anle138b : Advanced to clinical trials for Parkinson’s disease (PD) and tauopathies due to its ability to reduce oligomer-induced mitochondrial damage and neuronal death .
- DPP-4 Inhibitors () : Pyrazoline derivatives with benzodioxol groups show promise for diabetes but lack CNS applicability due to polarity .
- Anticonvulsant Analogs () : Bulky substituents like tert-butyl improve stability but may limit target engagement flexibility .
Biological Activity
3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole is a compound of interest due to its potential biological activity. This article aims to summarize the current knowledge regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C16H16N2O3
- Molecular Weight : 284.31 g/mol
The compound features a pyrazole ring substituted with a benzodioxole moiety and a methylbenzyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Certain pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance selectivity and potency against specific cancer types by targeting protein kinases involved in cell signaling pathways .
- Anti-inflammatory Effects : Pyrazoles have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation, such as meprin α and β. This inhibition could disrupt cellular signaling pathways critical for tumor growth and inflammatory responses .
- Interaction with Receptors : The presence of the benzodioxole moiety may facilitate interactions with various receptors or proteins, enhancing the compound's bioactivity through receptor-mediated pathways .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results indicated significant growth inhibition in human cancer cell lines (e.g., breast and colon cancer) with IC50 values in the low micromolar range. The study also highlighted structure-activity relationships (SAR) that suggest modifications at specific positions on the pyrazole ring can enhance potency .
Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests that this compound may be effective in managing inflammatory conditions .
Data Tables
Q & A
Q. What are the established synthetic routes for 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones or via multi-step functionalization of pyrazole cores. For example, a reported method involves reacting substituted propenones with hydrazine derivatives in ethanol under reflux, followed by purification via column chromatography . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of hydrazine to ketone), solvent polarity (e.g., absolute ethanol for solubility), and reaction time (typically 8–12 hours). Side products, such as regioisomers, are minimized using triethylamine as a base .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Structural validation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and packing motifs. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.228 Å, b = 11.018 Å, c = 12.604 Å have been reported for related pyrazole-ferrocene hybrids .
- Spectral analysis:
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound’s pharmacological activity?
Docking simulations using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., GABA receptors for anticonvulsant activity). Key steps include:
Protein preparation: Retrieve a target structure (e.g., PDB ID 6HUO for GABA-A) and remove water molecules.
Ligand parameterization: Assign partial charges to the compound using the AM1-BCC method.
Grid box placement: Focus on active sites (e.g., benzodiazepine-binding pocket).
Recent studies highlight hydrogen bonding between the benzodioxole oxygen and residue Tyr157 as critical for activity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?
Discrepancies arise from variations in:
- Assay protocols: MIC (Minimum Inhibitory Concentration) values differ between broth microdilution (CLSI guidelines) and agar diffusion methods.
- Bacterial strains: Gram-positive S. aureus (MIC = 8 µg/mL) may respond better than Gram-negative E. coli (MIC > 64 µg/mL) due to membrane permeability differences .
- Structural analogs: Substituting the 2-methylbenzyl group with a ferrocenyl moiety enhances antifungal activity by 10-fold .
Q. How do hybrid derivatives (e.g., pyrazole-ferrocene or pyrazole-thiazole) improve pharmacological profiles?
Hybridization leverages synergistic effects:
Q. What computational methods predict ADMET properties for this compound?
Tools like SwissADME and pkCSM assess:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
